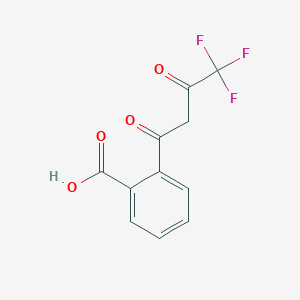![molecular formula C19H12FN3O6S2 B12443090 2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile](/img/structure/B12443090.png)
2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AMZ30 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions .
Industrial Production Methods
While detailed industrial production methods for AMZ30 are not widely documented, the compound is generally synthesized in research laboratories under controlled conditions. The process involves precise measurements and handling of reagents to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
AMZ30 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrophenyl group, leading to different derivatives.
Substitution: The sulfonyl and acrylonitrile groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in the reactions involving AMZ30 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
AMZ30 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of PME-1 and its effects on protein phosphatase 2A (PP2A) methylation.
Biology: Helps in understanding the role of PME-1 in cellular processes and its impact on cell signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where PME-1 and PP2A play a role, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new inhibitors and chemical probes for research and drug discovery .
Mecanismo De Acción
AMZ30 exerts its effects by selectively and irreversibly inhibiting PME-1. This inhibition leads to a reduction in the demethylated form of PP2A and an increase in the methylated form. The compound achieves this by binding covalently to the active site of PME-1, preventing its interaction with PP2A. This mechanism is crucial for studying the regulation of PP2A methylation and its downstream effects on cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
AMZ31: Another inhibitor of PME-1 with a slightly different chemical structure.
AMZ32: A compound with similar inhibitory effects but different selectivity and potency.
AMZ33: A related compound used in similar research applications
Uniqueness of AMZ30
AMZ30 is unique due to its high selectivity and potency as a PME-1 inhibitor. It has a 100-fold greater selectivity over other serine hydrolases, making it a valuable tool for studying PME-1-specific pathways without off-target effects. This selectivity and potency distinguish AMZ30 from other similar compounds .
Propiedades
Fórmula molecular |
C19H12FN3O6S2 |
|---|---|
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C19H12FN3O6S2/c20-14-6-8-17(9-7-14)30(26,27)19(13-21)11-15-4-2-10-22(15)31(28,29)18-5-1-3-16(12-18)23(24)25/h1-12H |
Clave InChI |
GUCUORSUHTZMBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12443010.png)

![7-Methoxy-8-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12443019.png)
![4-[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12443022.png)
![8-Tert-butyl-2-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B12443027.png)


![6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12443042.png)
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12443044.png)
![Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B12443050.png)
![[9-Acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12443071.png)


![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B12443080.png)
